molecular formula C22H30N6O9 B12606318 L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine CAS No. 880877-44-1

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine

Cat. No.: B12606318
CAS No.: 880877-44-1
M. Wt: 522.5 g/mol
InChI Key: XPQQFCWFQHYZNH-XGJAGSQMSA-N
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Description

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: L-threonine, 4-nitro-L-phenylalanine, L-proline, and L-asparagine. The presence of the nitro group on the phenylalanine residue adds unique chemical properties to the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The nitro group on the phenylalanine residue can be reduced to an amino group under specific conditions.

    Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into individual amino acids.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Free amino acids.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine depends on its interaction with specific molecular targets. The nitro group on the phenylalanine residue can participate in redox reactions, potentially affecting the activity of enzymes or receptors. The peptide can also bind to proteins, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-phenylalanine: Another synthetic peptide with a similar structure but different amino acid composition.

    Cyclo(glycyl-L-threonyl-L-prolyl-L-threonyl-L-prolyl-L-leucyl-L-phenylalanyl-L-phenylalanyl): A cyclic peptide with different amino acid sequence and structure.

Uniqueness

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine is unique due to the presence of the nitro group on the phenylalanine residue, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for studying the effects of nitro groups in peptides and exploring new therapeutic applications.

Properties

CAS No.

880877-44-1

Molecular Formula

C22H30N6O9

Molecular Weight

522.5 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H30N6O9/c1-11(29)18(24)20(32)25-14(9-12-4-6-13(7-5-12)28(36)37)21(33)27-8-2-3-16(27)19(31)26-15(22(34)35)10-17(23)30/h4-7,11,14-16,18,29H,2-3,8-10,24H2,1H3,(H2,23,30)(H,25,32)(H,26,31)(H,34,35)/t11-,14+,15+,16+,18+/m1/s1

InChI Key

XPQQFCWFQHYZNH-XGJAGSQMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)O)N)O

Origin of Product

United States

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